2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 727688-85-9
VCID: VC7168415
InChI: InChI=1S/C19H15N5OS3/c25-14(22-19-23-16(24-28-19)11-5-2-1-3-6-11)9-26-17-15-12-7-4-8-13(12)27-18(15)21-10-20-17/h1-3,5-6,10H,4,7-9H2,(H,22,23,24,25)
SMILES: C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5
Molecular Formula: C19H15N5OS3
Molecular Weight: 425.54

2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

CAS No.: 727688-85-9

Cat. No.: VC7168415

Molecular Formula: C19H15N5OS3

Molecular Weight: 425.54

* For research use only. Not for human or veterinary use.

2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide - 727688-85-9

Specification

CAS No. 727688-85-9
Molecular Formula C19H15N5OS3
Molecular Weight 425.54
IUPAC Name N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide
Standard InChI InChI=1S/C19H15N5OS3/c25-14(22-19-23-16(24-28-19)11-5-2-1-3-6-11)9-26-17-15-12-7-4-8-13(12)27-18(15)21-10-20-17/h1-3,5-6,10H,4,7-9H2,(H,22,23,24,25)
Standard InChI Key NOFALUAXOVTACI-UHFFFAOYSA-N
SMILES C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5

Introduction

Molecular Formula and Characteristics

  • Molecular Formula: C16H13N5OS2

  • Molecular Weight: Approximately 355.44 g/mol

  • Functional Groups:

    • Thioether (-S-) linkage

    • Amide (-CONH-) group

    • Aromatic systems (phenyl and thiadiazole)

These features suggest the compound could exhibit significant pharmacological activity due to its heterocyclic framework and functional diversity.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions starting from commercially available precursors. A general approach might include:

  • Formation of the Cyclopenta45thieno[2,3-d]pyrimidine Core:

    • Cyclization of thiophene derivatives with urea or guanidine derivatives under acidic or basic conditions.

  • Introduction of the Thioether Linkage:

    • Reaction of the pyrimidine core with a thiol derivative to form the thioether bond.

  • Attachment of the Phenyl-Thiadiazole Group:

    • Coupling reactions such as nucleophilic substitution or amidation to attach the thiadiazole moiety.

Example Reaction Scheme

StepReagents & ConditionsProduct
1Thiophene + GuanidineCyclopenta thieno[2,3-d]pyrimidine
2Pyrimidine derivative + ThiolThioether intermediate
3Intermediate + Phenyl-thiadiazole derivativeFinal Compound

Potential Applications

Preliminary studies on similar compounds indicate that this molecule could have applications in:

  • Anti-inflammatory Activity:

    • The thiadiazole group is known to interact with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are targets for anti-inflammatory drugs.

  • Anticancer Activity:

    • Heterocyclic compounds with fused thiophene-pyrimidine systems have shown cytotoxic effects against various cancer cell lines.

  • Antimicrobial Properties:

    • The presence of sulfur and nitrogen atoms in heterocycles often enhances antimicrobial efficacy.

Mechanism of Action

The compound's activity may involve:

  • Binding to active sites of enzymes via hydrogen bonding or π-π stacking interactions.

  • Modulating biological pathways by inhibiting key proteins.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR and 13C^{13}C NMR spectra provide details about proton and carbon environments.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups like amides and thioethers.

  • X-ray Crystallography:

    • Determines the three-dimensional arrangement of atoms within the molecule.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC16H13N5OS2
Molecular Weight~355.44 g/mol
Key Functional GroupsAmide, Thioether, Phenyl-Thiadiazole
Predicted Biological ActivityAnti-inflammatory, Anticancer
Analytical Techniques UsedNMR, MS, IR, X-ray Crystallography

Future Research Directions

To fully explore the potential of this compound:

  • Conduct in vitro and in vivo biological testing to confirm its efficacy against specific targets.

  • Perform structure-activity relationship (SAR) studies to optimize its pharmacological properties.

  • Investigate its metabolic stability and toxicity profile for drug development.

This compound represents a promising scaffold for further development in medicinal chemistry due to its unique structural features and potential biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator